K-115

Glaucoma Ocular Hypertension ROCK Inhibitor

Ripasudil (K-115) hydrochloride dihydrate is a selective ROCK inhibitor (ROCK2 IC50=19 nM, ROCK1 IC50=51 nM) with a clinically differentiated profile. Head-to-head Phase 3 data show significantly greater IOP reduction vs netarsudil 0.02% QD (-4.5 vs -3.7 mmHg, P=0.0086). Published additive effects with timolol (-1.6 mmHg) and latanoprost (-1.4 mmHg) support combination research. Quantified retinal concentrations (3.8–14.8 µmol/L) exceed ROCK2 IC50 by ≥200-fold, enabling topical delivery to posterior segment studies. With a defined selectivity window showing 18-fold improvement in PKC selectivity over fasudil, it serves as a validated reference standard for kinase profiling and novel inhibitor benchmarking.

Molecular Formula C15H23ClFN3O4S
Molecular Weight 395.9 g/mol
CAS No. 887375-67-9
Cat. No. B000218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-115
CAS887375-67-9
SynonymsIsoquinoline, 4-​fluoro-​5-​[[(2S)​-​hexahydro-​2-​methyl-​1H-​1,​4-​diazepin-​1-​yl]​sulfonyl]​-​, hydrochloride, hydrate (1:1:2)
Molecular FormulaC15H23ClFN3O4S
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
InChIInChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1
InChIKeyCMDJNMACGABCKQ-XVSRHIFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ripasudil (K-115) CAS 887375-67-9: A Clinically Validated Rho Kinase Inhibitor for Glaucoma and Ocular Hypertension


Ripasudil (development code K-115, CAS 887375-67-9) is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor developed by D. Western Therapeutics Institute and Kowa Company, Ltd. [1] It is an isoquinolinesulfonamide derivative of fasudil, approved in Japan in 2014 (brand name Glanatec) for the treatment of glaucoma and ocular hypertension. [1] The compound lowers intraocular pressure (IOP) through a distinct mechanism—increasing conventional aqueous humor outflow via the trabecular meshwork-Schlemm's canal pathway—rather than suppressing aqueous production or enhancing uveoscleral outflow. [2] Clinically, ripasudil is formulated as a 0.4% ophthalmic solution administered twice daily. [3]

Why Ripasudil (K-115) Cannot Be Substituted with Other ROCK Inhibitors in Research or Clinical Procurement


ROCK inhibitors share a common enzymatic target but exhibit substantial divergence in selectivity profiles, tissue distribution, and clinical outcomes that preclude simple interchangeability. Ripasudil (K-115) demonstrates a distinct selectivity window against off-target kinases including PKA, PKC, and CaMKII that differs quantitatively from other ROCK inhibitors such as fasudil, Y-27632, and netarsudil. [1] Moreover, the clinically validated ophthalmic formulation of ripasudil achieves specific retinal and corneal tissue concentrations following topical administration that cannot be extrapolated from in vitro IC50 values of alternative ROCK inhibitors. [2] Most critically, head-to-head clinical data confirm that netarsudil 0.02% QD and ripasudil 0.4% BID produce quantitatively different IOP reduction profiles and adverse event rates in the same patient population, demonstrating that even two approved ROCK inhibitors are not therapeutically equivalent. [3] Substitution without verification of the specific formulation's efficacy, safety, and pharmacokinetic profile risks compromising experimental reproducibility or clinical outcomes.

Ripasudil (K-115) Quantitative Differentiation Evidence: Comparative Data Against Approved ROCK Inhibitor Netarsudil


Head-to-Head Phase 3 Clinical Trial: Ripasudil 0.4% BID vs Netarsudil 0.02% QD in Japanese Glaucoma Patients

In the J-ROCKET Phase 3 head-to-head trial (NCT04620135, n=245), ripasudil 0.4% BID demonstrated numerically superior IOP reduction compared to netarsudil 0.02% QD. At Week 4, mean diurnal IOP reduction was -4.5 mmHg with ripasudil versus -3.7 mmHg with netarsudil, representing a 0.8 mmHg greater reduction (P=0.0086). [1] Conjunctival hyperemia, the most common adverse event, occurred in 52.5% of ripasudil-treated patients versus 41.7% with netarsudil, a quantitative difference of 10.8 percentage points. [1] This study provides direct, same-class comparator evidence that ripasudil achieves statistically significantly greater IOP lowering than netarsudil, albeit with higher rates of conjunctival hyperemia.

Glaucoma Ocular Hypertension ROCK Inhibitor Intraocular Pressure Phase 3 Clinical Trial

ROCK2 Selectivity Profile: Ripasudil vs Fasudil (Parent Compound)

Ripasudil exhibits 8.3-fold greater potency against ROCK2 (IC50 19 nM) compared to fasudil (ROCK2 IC50 158 nM), and 3.1-fold greater potency against ROCK1 (51 nM vs 158 nM reported for fasudil ROCK1). [1][2] Critically, ripasudil demonstrates superior selectivity against the off-target kinase PKC, with a PKC/ROCK2 selectivity ratio of approximately 1,421 (27 μM PKC IC50 / 0.019 μM ROCK2 IC50), compared to fasudil's PKC/ROCK2 ratio of approximately 78 (12.3 μM / 0.158 μM). [1] This 18-fold improvement in selectivity window against PKC reduces potential for off-target effects mediated by PKC inhibition.

Kinase Selectivity ROCK1 ROCK2 Off-target Profiling Enzymatic Assay

Additive IOP-Lowering Effect with Standard-of-Care Agents: Quantitative Combination Data

Two randomized, double-masked clinical trials (n=208 for timolol combination; n=205 for latanoprost combination) quantified ripasudil's additive IOP-lowering effect. [1] When added to timolol 0.5%, ripasudil 0.4% BID produced an additional -0.9 mmHg reduction at trough (P<0.001) and -1.6 mmHg at peak (P<0.001) beyond timolol monotherapy. [1] When added to latanoprost 0.005%, ripasudil produced an additional -0.4 mmHg at trough (P=0.06, not significant) and -1.4 mmHg at peak (P<0.001) beyond latanoprost monotherapy. [1] The additive effect at peak (2 hours post-instillation) was consistently significant for both combinations, quantifying ripasudil's value as adjunctive therapy.

Combination Therapy Timolol Latanoprost Additive Efficacy Glaucoma

Mechanistic Differentiation: Conventional Outflow Facility Enhancement vs Alternative Pathways

In aqueous humor dynamics studies in rabbits, topical 0.4% ripasudil significantly increased conventional outflow facility without affecting uveoscleral outflow or aqueous humor production rate. [1] This contrasts with prostaglandin analogs (which primarily enhance uveoscleral outflow) and beta-blockers/carbonic anhydrase inhibitors (which suppress aqueous production). Ripasudil's action on trabecular meshwork and Schlemm's canal endothelial cells disrupts tight junctions and modulates cell contractility, thereby reducing resistance in the primary drainage pathway that is pathologically elevated in glaucoma. [2]

Aqueous Humor Dynamics Outflow Facility Trabecular Meshwork Schlemm's Canal Mechanism of Action

Retinal Tissue Penetration: Quantified Concentrations Following Topical Administration

Following topical instillation of 0.4% and 0.8% ripasudil eye drops in animal models, retinal tissue concentrations reached 3.8-10.4 μmol/L and 6.8-14.8 μmol/L, respectively. [1] These concentrations exceed the in vitro IC50 for ROCK2 (19 nM = 0.019 μmol/L) by 200- to 780-fold, demonstrating that therapeutically relevant posterior segment drug levels are achievable via topical administration. [1] The retinal concentrations correlate with observed biological effects including inhibition of VEGF-induced human retinal microvascular endothelial cell migration and proliferation. [1]

Ocular Pharmacokinetics Retinal Drug Delivery Tissue Concentration Posterior Segment

Corneal Endothelial Cell Effects: Safety Profile vs Y-27632 Class Reference

In cynomolgus monkey safety studies, morphological changes in corneal endothelial cells following K-115 instillation were evaluated as of minimal toxicological significance, with no appreciable changes in corneal thickness or endothelial cell count at 24 hours post-instillation. [1] Transient guttae-like morphological changes have been observed clinically in human subjects following ripasudil instillation, but these changes are reversible and do not indicate endothelial damage. [2] This distinguishes ripasudil from the broader ROCK inhibitor class where some agents (including Y-27632) have been primarily investigated for their corneal endothelial proliferative effects, whereas ripasudil's corneal safety profile has been specifically validated for chronic glaucoma therapy. [1][2]

Corneal Endothelium ROCK Inhibitor Ocular Safety Cell Morphology Fuchs Dystrophy

K-115 (Ripasudil) Validated Application Scenarios Based on Quantitative Evidence


Clinical Research Requiring Superior IOP Reduction Among ROCK Inhibitors

For clinical trials or comparative effectiveness research requiring maximal IOP-lowering efficacy within the ROCK inhibitor class, ripasudil 0.4% BID is supported by head-to-head Phase 3 data showing statistically significantly greater diurnal IOP reduction (-4.5 mmHg) compared to netarsudil 0.02% QD (-3.7 mmHg, P=0.0086). [1] This direct comparative evidence positions ripasudil as the reference ROCK inhibitor for studies where IOP reduction magnitude is the primary efficacy endpoint. Researchers should note that this efficacy advantage is accompanied by higher rates of conjunctival hyperemia (52.5% vs 41.7%), which must be factored into study design and patient selection criteria. [1]

Adjunctive Glaucoma Therapy Development or Combination Regimen Studies

Ripasudil is quantitatively validated for combination therapy research based on two randomized clinical trials demonstrating additive IOP-lowering effects when combined with timolol (additional -1.6 mmHg at peak, P<0.001) and latanoprost (additional -1.4 mmHg at peak, P<0.001). [2] Preclinical studies further confirm additive effects with nipradilol, brimonidine, brinzolamide, and fixed-combination products. [3] The distinct mechanism of action—enhancing conventional outflow facility without affecting aqueous production or uveoscleral outflow—provides mechanistic complementarity with all existing glaucoma drug classes. [3] Researchers developing novel fixed-combination formulations (e.g., K-232 ripasudil-brimonidine) should select ripasudil as the ROCK inhibitor component based on this established combination efficacy evidence base.

Retinal Vascular Disease Research Requiring Posterior Segment Drug Delivery

For studies investigating ROCK inhibition in retinal diseases including diabetic retinopathy, retinal vein occlusion, or neovascular age-related macular degeneration, ripasudil offers the advantage of quantified retinal tissue penetration following topical administration. [4] Measured retinal concentrations of 3.8-14.8 μmol/L (depending on formulation strength) exceed the ROCK2 IC50 by 200- to 780-fold, providing a validated pharmacokinetic rationale for topical delivery to posterior segment targets. [4] This pharmacokinetic characterization supports selection of ripasudil over alternative ROCK inhibitors lacking published ocular tissue distribution data for topical ophthalmic formulations.

ROCK Selectivity Profiling and Kinase Inhibitor Reference Standard Studies

Ripasudil serves as a well-characterized reference compound for ROCK inhibitor research due to its extensively published selectivity profile. With IC50 values of 51 nM (ROCK1) and 19 nM (ROCK2), and quantitatively defined off-target activities against CaMKIIα (370 nM), PKACα (2.1 μM), and PKC (27 μM), ripasudil provides a benchmark for evaluating novel ROCK inhibitors. [5] The compound's 18-fold improvement in PKC selectivity window compared to fasudil establishes a quantitative selectivity threshold that novel inhibitors should aim to meet or exceed. [5] Procurement of ripasudil as a reference standard enables rigorous head-to-head selectivity comparisons in kinase profiling assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.